molecular formula C23H25N3O4 B1204842 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) CAS No. 72572-64-6

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)

Cat. No. B1204842
CAS RN: 72572-64-6
M. Wt: 407.5 g/mol
InChI Key: JCOSONMXLGZCKS-UHFFFAOYSA-N
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Description

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a chemical compound with the molecular formula C23H25N3O4. It is a derivative of pyrrole, with hydroxymethyl groups replacing the two hydrogen atoms adjacent to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is based on the structure of pyrrole, with hydroxymethyl groups replacing the two hydrogen atoms adjacent to the nitrogen atom . The molecular weight of this compound is 407.5 g/mol.

Scientific Research Applications

Antineoplastic Activity

This chemical compound has been explored for its potential antineoplastic activities. Studies have synthesized various derivatives of bis[N-(2-propyl)carbamate] of 2,3-bis(hydroxymethyl)-4,5-diphenyl-1-methylpyrrole and other related compounds, investigating their reactivities and antineoplastic activities. Notably, these derivatives exhibited significant activity against P388 lymphocytic leukemia, a type of cancer. However, no significant correlation was found between their reactivity and either toxicity or antineoplastic activity in these series (Anderson & Heider, 1986).

Synthesis and Evaluation of Derivatives

Several studies have focused on the synthesis and evaluation of derivatives of this compound and similar structures for potential antineoplastic agents. These include the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives. Such studies have found that none of the bis(carbamates) prepared were active against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

Activity Against Leukemia

Some derivatives of this compound have shown activity against leukemia. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles have been synthesized and all were active against P388 lymphocytic leukemia in vivo, with certain derivatives showing high levels of activity (Anderson, Heider, Raju, & Yucht, 1988).

Chemical Reactivity and Properties

Research has also delved into the chemical reactivity and properties of these compounds. Studies have prepared derivatives and evaluated their antineoplastic activities, comparing their chemical reactivities using model nucleophiles. This research helps in understanding the underlying mechanisms that contribute to the antineoplastic potential of these compounds (Anderson, Chang, & Mcpherson, 1983).

properties

IUPAC Name

[1-methyl-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-24-22(27)29-14-18-19(15-30-23(28)25-2)26(3)21(17-12-8-5-9-13-17)20(18)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOSONMXLGZCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=C(N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)COC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222885
Record name 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72572-64-6
Record name 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC305248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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